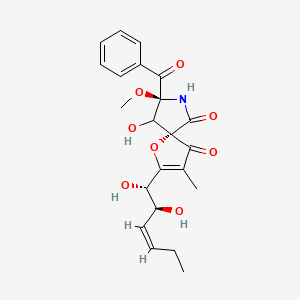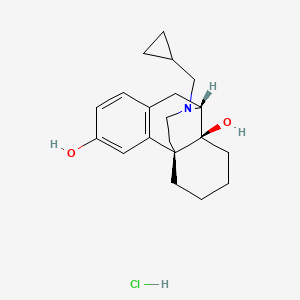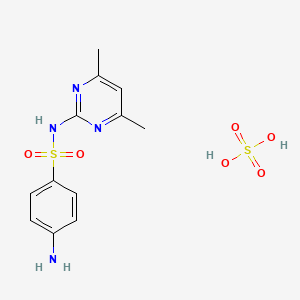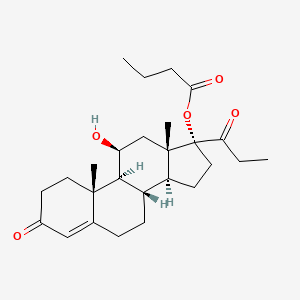
Stylissadine B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stylissadine B is a natural product isolated from the marine sponge Stylissa flabellata. It is a bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid, known for its potent antagonistic activity against the P2X7 receptor, an important target in inflammatory diseases . The molecular formula of this compound is C44H46Br8N20O9, and it has a molecular weight of 1638.19664 g/mol .
Méthodes De Préparation
Stylissadine B is typically isolated from natural sources, specifically the marine sponge Stylissa flabellata. The isolation process involves high-throughput screening and extraction techniques. The sponge is collected, dried, and extracted using solvents such as methanol and dichloromethane. The crude extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify this compound .
Analyse Des Réactions Chimiques
Stylissadine B undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the bromine atoms, where nucleophiles such as amines or thiols can replace the bromine atoms.
Hydrolysis: Hydrolysis reactions can break down the ether linkages in this compound under acidic or basic conditions.
Applications De Recherche Scientifique
Stylissadine B has several scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of bisimidazo-pyrano-imidazole bromopyrrole ether alkaloids.
Biology: this compound is used to investigate the role of the P2X7 receptor in inflammatory responses and immune cell signaling.
Medicine: Due to its antagonistic activity against the P2X7 receptor, this compound is explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: This compound is studied for its potential use in developing new anti-inflammatory drugs and as a lead compound for drug discovery
Mécanisme D'action
Stylissadine B exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses. The binding of this compound to the P2X7 receptor inhibits the receptor’s activation by adenosine triphosphate (ATP), preventing the formation of pores in the cell membrane and subsequent inflammatory signaling. This inhibition reduces the release of pro-inflammatory cytokines and other inflammatory mediators .
Comparaison Avec Des Composés Similaires
Stylissadine B is unique among its class of compounds due to its high potency and specificity for the P2X7 receptor. Similar compounds include:
Stylissadine A: Another bisimidazo-pyrano-imidazole bromopyrrole ether alkaloid isolated from Stylissa flabellata, with similar but slightly less potent activity against the P2X7 receptor.
Konbu’acidin B: A pyrrole-imidazole alkaloid with nonspecific bioactivity.
4,5-Dibromopalau’amine: A known pyrrole-imidazole alkaloid with nonspecific activity
This compound stands out due to its tetrameric structure and its role as one of the most potent natural product P2X7 antagonists discovered to date .
Propriétés
Formule moléculaire |
C52H50Br8F12N20O17 |
|---|---|
Poids moléculaire |
2094.3 g/mol |
Nom IUPAC |
4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5R,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21-,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1 |
Clé InChI |
PWAQCZXQKIUIBJ-JGPXLICKSA-N |
SMILES isomérique |
C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Synonymes |
stylissadine B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-S-[(1Z)-3-methyl-N-(sulfooxy)pentanimidoyl]-1-thio-beta-D-glucopyranose](/img/structure/B1257619.png)
![methyl (1R,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1257620.png)

![(8R,9S,10S,13R,14S,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)heptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1257622.png)
